molecular formula C9H7NO2S B1301599 3-Amino-1-benzothiophene-2-carboxylic acid CAS No. 40142-71-0

3-Amino-1-benzothiophene-2-carboxylic acid

Cat. No. B1301599
CAS RN: 40142-71-0
M. Wt: 193.22 g/mol
InChI Key: AWUMBCKNGJAKOM-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophene-2-carboxylic acid is a molecular compound with the formula C9H7NO2S . It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of such compounds like 3-Amino-1-benzothiophene-2-carboxylic acid is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-benzothiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom . The 1-benzothiophene scaffold forms the basic structural fragment of a number of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antimicrobial Applications

The 1-benzothiophene scaffold, which is a part of the 3-Amino-1-benzothiophene-2-carboxylic acid, forms the basic structural fragment of a number of antimicrobial drugs . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Antitumor Applications

Benzothiophenes, including 3-Amino-1-benzothiophene-2-carboxylic acid, have been found to have antitumor properties . This makes them a potential candidate for the development of new cancer treatments.

Antifungal Applications

Benzothiophenes are also used in the development of antifungal drugs . Their unique structure and properties make them effective in combating various fungal infections.

Hormonal Modulators

Benzothiophenes have been used as hormonal modulators . They can interact with various hormone receptors in the body, influencing their activity and potentially treating hormone-related conditions.

Antioxidants

Benzothiophenes have antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Organic Synthesis

3-Amino-1-benzothiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and dyestuff .

Industrial Chemistry

Thiophene derivatives, including 3-Amino-1-benzothiophene-2-carboxylic acid, are utilized in industrial chemistry as corrosion inhibitors . They can protect metals and other materials from corrosion, extending their lifespan and reliability.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Future Directions

The future directions in the study of 3-Amino-1-benzothiophene-2-carboxylic acid and similar compounds involve the development of novel approaches to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-amino-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMBCKNGJAKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371649
Record name 3-Amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzothiophene-2-carboxylic acid

CAS RN

40142-71-0
Record name 3-Amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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